![molecular formula C18H16N2O2S B2999385 (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide CAS No. 941871-46-1](/img/structure/B2999385.png)
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide
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Overview
Description
Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They are characterized by a benzo[d]thiazole core, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). The specific compound you mentioned also appears to have an allyl group (a carbon chain attached to the molecule via a double bond), a phenoxy group (a phenyl ring connected to the molecule through an oxygen atom), and an acetamide group (consisting of a carbonyl group (C=O) and an amine (NH2)) .
Synthesis Analysis
While the specific synthesis pathway for “(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide” isn’t available, similar compounds have been synthesized through various methods. For instance, 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Molecular Structure Analysis
The molecular structure of similar compounds suggests that they are likely to be planar due to the conjugated system of alternating single and double bonds, which allows for resonance. This planarity and the presence of multiple aromatic rings may allow for strong intermolecular π-π interactions .
Chemical Reactions Analysis
The chemical reactivity of such compounds would likely be influenced by the electron-rich aromatic rings and the various functional groups present. For example, the allyl group might undergo reactions typical of alkenes, such as addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the nature and arrangement of its functional groups .
Scientific Research Applications
Medicinal Chemistry
This compound is part of the phenoxy acetamide family, which has been extensively studied in medicinal chemistry . The chemical diversity of phenoxy acetamide and its derivatives (Chalcone, Indole, and Quinoline) have been explored for their pharmacologically interesting properties .
Antioxidant Activity
Some derivatives of phenoxy acetamide have shown significant antioxidant activity . For example, compounds like (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide have demonstrated great antioxidant activity compared with reference drugs .
Synthesis of Bioactive Natural Products
Phenoxy acetamide derivatives have high potential as building blocks for the synthesis of bioactive natural products . Many innovative synthetic methods have been developed for the preparation of complex m-aryloxy phenols with functional groups .
Production of Conducting Polymers
Phenoxy acetamide derivatives are also used in the synthesis of conducting polymers . These polymers have a wide range of applications, including in the electronics industry .
Plastics, Adhesives, and Coatings Industry
m-Aryloxy phenols, a class of compounds related to phenoxy acetamides, are commonly used in the production of plastics, adhesives, and coatings . They improve these materials’ thermal stability and flame resistance .
Potential Biological Activities
m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Antitubercular Activity
Indole derivatives, which can be synthesized from phenoxy acetamides, have been investigated for their in vitro antitubercular activity .
Flame Retardants
m-Aryloxy phenols are also used as flame retardants . They are effective in reducing the flammability of various materials .
Safety and Hazards
Future Directions
Future research could focus on further exploring the biological activity of this and similar compounds, potentially leading to the development of new therapeutic agents. Additionally, studies could aim to optimize the synthesis of these compounds and investigate their reactivity and physical properties in more detail .
Mechanism of Action
Target of Action
The primary targets of 2-phenoxy-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide are currently unknown. This compound belongs to the benzothiazoles class , which are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels
Mode of Action
Benzothiazoles are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The presence of the allyl group and the phenoxy group in the molecule may influence its binding affinity and selectivity towards its targets.
Biochemical Pathways
Benzothiazoles are known to be involved in a variety of biological processes, including cell signaling, metabolism, and gene expression .
Pharmacokinetics
Benzothiazoles are generally known for their good absorption and distribution profiles due to their lipophilic nature . The presence of the phenoxy group might enhance its solubility, potentially improving its bioavailability. The metabolism and excretion patterns of this compound would need to be investigated in further studies.
Result of Action
The molecular and cellular effects of this compound are currently unknown and would depend on its specific targets and mode of action. Given the diverse biological activities associated with benzothiazoles , this compound could potentially have a wide range of effects.
properties
IUPAC Name |
2-phenoxy-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-2-12-20-15-10-6-7-11-16(15)23-18(20)19-17(21)13-22-14-8-4-3-5-9-14/h2-11H,1,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVRAZKIRVHFFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2SC1=NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide |
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